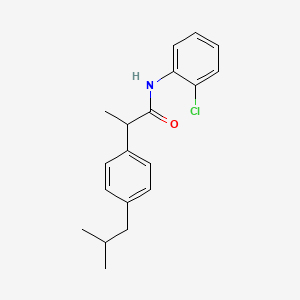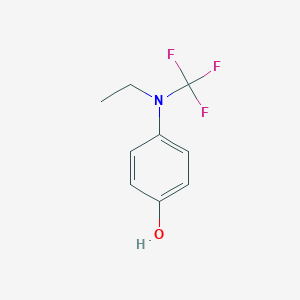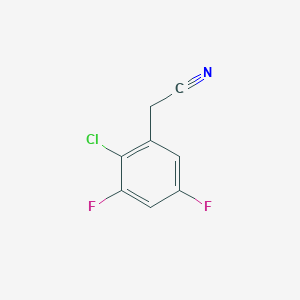
2-(2-Chloro-3,5-difluorophenyl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Chloro-3,5-difluorophenyl)acetonitrile is an organic compound with the molecular formula C8H4ClF2N It is a derivative of benzeneacetonitrile, characterized by the presence of chloro and difluoro substituents on the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chloro-3,5-difluorophenyl)acetonitrile typically involves the reaction of 2-chloro-3,5-difluorobenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired acetonitrile compound.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability of the compound.
Types of Reactions:
Substitution Reactions: The chloro and difluoro substituents on the phenyl ring make the compound susceptible to nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Oxidation and Reduction Reactions: The nitrile group can undergo reduction to form primary amines using reducing agents such as lithium aluminum hydride (LiAlH4). Oxidation reactions may involve the conversion of the nitrile group to carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Oxidation: Potassium permanganate in aqueous solution.
Major Products Formed:
Substitution: Formation of methoxy or tert-butoxy derivatives.
Reduction: Formation of 2-(2-chloro-3,5-difluorophenyl)ethylamine.
Oxidation: Formation of 2-(2-chloro-3,5-difluorophenyl)acetic acid.
科学研究应用
2-(2-Chloro-3,5-difluorophenyl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of active pharmaceutical ingredients (APIs) with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-(2-Chloro-3,5-difluorophenyl)acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chloro and difluoro substituents can enhance its binding affinity and selectivity towards these targets, resulting in desired biological effects.
相似化合物的比较
- 2-(3,5-Difluorophenyl)acetonitrile
- 2-(2-Chloro-4,6-difluorophenyl)acetonitrile
- 2-(2-Chloro-3,5-difluorophenyl)ethylamine
Comparison: 2-(2-Chloro-3,5-difluorophenyl)acetonitrile is unique due to the specific positioning of the chloro and difluoro substituents on the phenyl ring. This configuration can influence its reactivity and interaction with other molecules, making it distinct from other similar compounds. The presence of both chloro and difluoro groups can enhance its chemical stability and biological activity compared to compounds with only one type of substituent.
属性
分子式 |
C8H4ClF2N |
|---|---|
分子量 |
187.57 g/mol |
IUPAC 名称 |
2-(2-chloro-3,5-difluorophenyl)acetonitrile |
InChI |
InChI=1S/C8H4ClF2N/c9-8-5(1-2-12)3-6(10)4-7(8)11/h3-4H,1H2 |
InChI 键 |
HZNPGTWOYHUPLT-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1CC#N)Cl)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


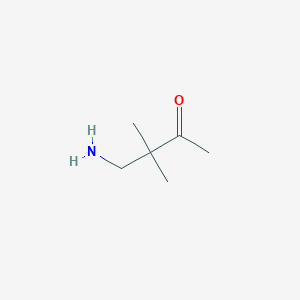
![(3-Methylbuta-1,2-diene-1,1-diyl)bis[tert-butyl(dimethyl)silane]](/img/structure/B13960728.png)

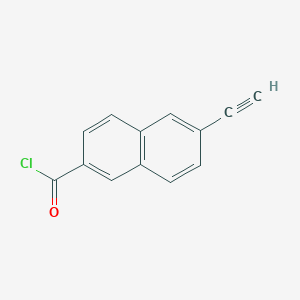

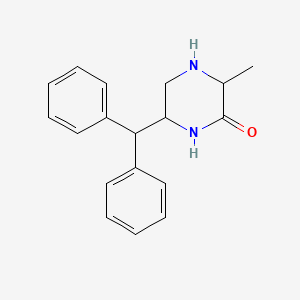

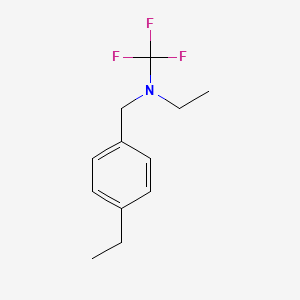
![3,4,8,9-Tetrahydro-6-methoxy-3,3,8,8-tetramethyl-1-(4-methyl-2-phenyl-1H-imidazol-5-yl)furo[2,3-h]isoquinoline](/img/structure/B13960780.png)

![4-Chloro-1-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylicacid](/img/structure/B13960795.png)

